3-[(3-Chlorophenoxy)methyl]benzoic acid
Description
3-[(3-Chlorophenoxy)methyl]benzoic acid is an aromatic carboxylic acid that has garnered attention in various fields of chemical science. Its molecular structure, which integrates a benzoic acid moiety with a chlorophenoxy group via a methylene (B1212753) ether linkage, bestows upon it a unique combination of chemical and physical properties.
Basic chemical data for this compound is summarized in the table below:
| Property | Value |
| CAS Number | 360778-44-5 |
| Molecular Formula | C14H11ClO3 |
| Molecular Weight | 262.69 g/mol . aceschem.com |
| MDL Number | MFCD02257635 |
From a structural standpoint, this compound is a derivative of benzoic acid, the simplest aromatic carboxylic acid. Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are found in a wide array of natural products and synthetic compounds with diverse applications. googleapis.com The presence of the carboxylic acid group (-COOH) on the benzene (B151609) ring allows for a variety of chemical transformations, including esterification, amidation, and reduction, making these compounds versatile precursors in the synthesis of more complex molecules. googleapis.com
The inclusion of a chlorinated phenoxy group in the structure of a benzoic acid derivative is of particular significance in contemporary chemical synthesis. Chlorinated aromatic compounds are prevalent in a range of biologically active molecules, including pharmaceuticals and agrochemicals. The position and number of chlorine atoms on the phenoxy ring can significantly influence the compound's steric and electronic properties, thereby modulating its biological activity.
For instance, related compounds such as chlorophenoxyacetic acids have been extensively studied and are known for their herbicidal properties. This historical context provides a foundation for exploring the potential biological activities of newer, structurally related molecules like this compound. The synthesis of such compounds is often driven by the quest for new active ingredients with improved efficacy, selectivity, and environmental profiles.
A plausible synthetic pathway for this compound can be inferred from general methods for synthesizing phenoxymethyl (B101242) benzoic acids. A common approach involves the Williamson ether synthesis, where a phenoxide is reacted with a haloalkane. In this case, 3-chlorophenol (B135607) could be reacted with a 3-(halomethyl)benzoic acid ester, followed by hydrolysis of the ester to yield the final product. A patent for the synthesis of the related compound, 3-chloromethyl benzoic acid, suggests its utility as an intermediate in producing more complex molecules. google.com
The potential starting materials for the synthesis of this compound are listed in the table below:
| Precursor 1 | Precursor 2 |
| 3-Chlorophenol | 3-(Bromomethyl)benzoic acid |
| 3-Chlorophenol | Methyl 3-(bromomethyl)benzoate |
Given the structural features of this compound, research investigations into this compound are likely to be multifaceted. The primary aims of such research would be to fully characterize its chemical and physical properties, develop efficient and scalable synthetic routes, and explore its potential applications.
A significant area of investigation would be the exploration of its biological activity. Drawing parallels from structurally similar compounds, research could focus on its potential as a lead compound in drug discovery or as a novel agrochemical. For example, studies on other benzoic acid derivatives have revealed a wide range of biological activities, including antimicrobial and anti-inflammatory properties. googleapis.com Therefore, screening this compound for various biological activities would be a logical and promising research direction.
Furthermore, its utility as a chemical intermediate in the synthesis of more complex target molecules is another important research avenue. The combination of the carboxylic acid and the chlorinated phenoxy ether functionalities provides multiple reaction sites for further chemical modification, making it a potentially valuable building block for organic chemists. Detailed research findings on this specific compound are not yet widely published, highlighting the need for further investigation to unlock its full potential.
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-chlorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTJAMCYIQODDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Chlorophenoxy Methyl Benzoic Acid and Analogues
Strategies for Constructing the Benzoic Acid Core
A fundamental aspect of synthesizing 3-[(3-Chlorophenoxy)methyl]benzoic acid and its analogues is the efficient construction of the substituted benzoic acid core. Various classical and modern organic chemistry methods can be employed for this purpose, with the choice often depending on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Carboxylic Acid Synthesis from Alkyl Benzenes
A common and well-established method for the synthesis of benzoic acid derivatives is the oxidation of alkylbenzenes. savemyexams.comquora.com This approach is particularly useful when the corresponding toluene (B28343) derivative is readily available. The alkyl side-chain of an alkylbenzene can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents. savemyexams.com
A typical laboratory-scale synthesis involves heating the alkylbenzene under reflux with an alkaline solution of potassium permanganate (B83412) (KMnO₄). savemyexams.comyoutube.com During the reaction, the purple permanganate ion (Mn⁷⁺) is reduced, leading to the formation of a brown manganese dioxide (MnO₂) precipitate, which indicates the progress of the oxidation. savemyexams.com Following the oxidation, the reaction mixture is acidified, typically with a dilute mineral acid like hydrochloric acid, to protonate the benzoate (B1203000) salt and precipitate the benzoic acid. savemyexams.comyoutube.com This method is robust and can be applied to a variety of substituted toluenes to produce the corresponding benzoic acids.
| Reactant | Oxidizing Agent | Conditions | Product |
| Toluene | Alkaline KMnO₄ | Heat (reflux), followed by acidification | Benzoic Acid |
| Substituted Toluene | Alkaline KMnO₄ | Heat (reflux), followed by acidification | Substituted Benzoic Acid |
Table 1: General scheme for the oxidation of alkylbenzenes to benzoic acids.
Industrially, the liquid-phase air oxidation of toluene is a more common method for producing benzoic acid. This process typically uses catalysts containing cobalt and manganese salts at elevated temperatures and pressures. alfa-chemistry.com
One-Step Synthesis Approaches for Halogenated Benzoic Acids
For the direct synthesis of halogenated benzoic acids, various methods have been developed. One approach involves the liquid-phase catalytic oxidation of substituted alkylbenzenes using oxygen-containing gas as the oxidant. This method can be performed in the presence of a composite catalyst system, often containing cobalt and manganese salts along with a bromide source, in a solvent mixture of an aromatic halocarbon and an organic acid. google.com
Another strategy for introducing halogens onto the benzoic acid ring involves direct halogenation. For instance, 2-halogenated benzoic acids can be produced by reacting a benzoic acid with a halogenating agent in the presence of an alkaline compound. google.com
Precursor Chemical Synthesis and Functionalization
The synthesis of this compound relies on the preparation and purification of two key precursors: 3-(chloromethyl)benzoic acid and 3-chlorophenol (B135607). The successful synthesis of these intermediates is crucial for the final etherification step.
Preparation of 3-(Chloromethyl)benzoic acid as a Key Intermediate
3-(Chloromethyl)benzoic acid is a vital intermediate in the synthesis of the target molecule. A prevalent method for its preparation is the direct chloromethylation of benzoic acid derivatives. However, the presence of a deactivating carboxyl group on the benzene (B151609) ring makes direct chloromethylation challenging under standard conditions. google.com
A more efficient and widely reported method involves a one-step synthesis from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst. google.com This reaction is typically carried out in an inert solvent. Various Lewis acids have been shown to be effective, including zinc chloride, ferric chloride, aluminum trichloride, and stannic chloride. google.com
The reaction conditions, such as temperature, pressure, and the molar ratio of reactants and catalyst, are optimized to maximize the yield and purity of 3-(chloromethyl)benzoic acid. For example, a patented method describes the reaction of benzoyl chloride with paraformaldehyde in a solvent like dichloromethane, chloroform, or carbon tetrachloride, using a Lewis acid catalyst. The molar ratio of the catalyst to benzoyl chloride to paraformaldehyde is typically in the range of 0.05-0.5:1:1-1.5. google.com
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Pressure (Mpa) | Reaction Time (h) |
| Ferric Chloride | Chloroform | 20-25 | 0.5 | 10 |
| Zinc Chloride | Dichloromethane | 60-70 | 0.3 | 15 |
| Cupric Chloride | Dichloromethane | 40-45 | 0.4 | 5 |
Table 2: Examples of reaction conditions for the synthesis of 3-(chloromethyl)benzoic acid. google.com
Synthesis of Chlorophenol Derivatives for Etherification
The other essential precursor is 3-chlorophenol. Industrially, 3-chlorophenol is often prepared through the dechlorination of more highly chlorinated phenols. wikipedia.org This process involves the selective removal of chlorine atoms from polychlorophenols. Another industrial route to 3-chlorophenol is the cumene (B47948) process, which begins with the alkylation of chlorobenzene (B131634) with propylene. wikipedia.org
In a laboratory setting, various methods can be employed for the synthesis of chlorophenol derivatives. These can include the diazotization of a chloroaniline followed by hydrolysis, or the direct chlorination of phenol (B47542), although the latter may lead to a mixture of isomers requiring separation.
Etherification Reactions in the Formation of this compound
The final and key step in the synthesis of this compound is the formation of the ether linkage between the two previously synthesized precursors, 3-(chloromethyl)benzoic acid and 3-chlorophenol. The Williamson ether synthesis is the most common and versatile method for this transformation. sci-hub.semasterorganicchemistry.com
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.org In this specific synthesis, the phenoxide ion of 3-chlorophenol, generated by a base, acts as the nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of 3-(chloromethyl)benzoic acid, displacing the chloride leaving group to form the desired ether. sci-hub.semasterorganicchemistry.com
The choice of base is critical to deprotonate the phenolic hydroxyl group of 3-chlorophenol to form the more nucleophilic phenoxide. Common bases used for this purpose in Williamson ether synthesis include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). sci-hub.semasterorganicchemistry.com The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used. wikipedia.org
To enhance the reaction rate and efficiency, especially when dealing with reactants that may have limited solubility in a single solvent system, phase-transfer catalysis can be employed. jetir.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous phase (where it is generated) to an organic phase containing the 3-(chloromethyl)benzoic acid, thereby promoting the reaction. jetir.org
A general procedure for the synthesis of substituted benzyl (B1604629) phenyl ethers involves the reaction of a phenol with an alcoholic solution of sodium hydroxide to generate the phenoxide ion, followed by the addition of benzyl chloride. sci-hub.seacs.org This procedure can be adapted for the synthesis of this compound.
| Base | Solvent | Catalyst (optional) | Temperature (°C) |
| Sodium Hydroxide | Ethanol/Water | None | Reflux |
| Potassium Hydroxide | Acetonitrile | Phase-Transfer Catalyst | 50-100 |
| Sodium Hydride | N,N-Dimethylformamide | None | 50-100 |
Table 3: Typical reaction conditions for Williamson ether synthesis of benzyl phenyl ethers. sci-hub.semasterorganicchemistry.comwikipedia.org
Ullmann Condensation Reaction Applications
The Ullmann condensation is a classical method for the formation of diaryl ethers, traditionally involving the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. byjus.comorganic-chemistry.org In the context of synthesizing this compound analogues, this would typically involve the coupling of a substituted phenol with a halomethylbenzoic acid derivative.
The general mechanism of the Ullmann reaction involves the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether. byjus.com Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. byjus.com However, modern advancements have introduced the use of various ligands and catalytic systems to facilitate the reaction under milder conditions.
While specific examples detailing the synthesis of this compound via the Ullmann condensation are not extensively reported in readily available literature, the synthesis of analogous phenoxybenzoic acid derivatives has been documented. researchgate.net For instance, the synthesis of 3-phenoxybenzoic acid derivatives has been achieved, demonstrating the feasibility of the C-O bond formation central to the Ullmann reaction. researchgate.net
Table 1: Illustrative Reaction Parameters for Ullmann-type Ether Synthesis
| Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Bromobenzoic acid | 3-Chlorophenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120-140 | Moderate to Good |
| 3-Iodobenzoic acid | 3-Chlorophenol | Cu₂O | Salicylaldoxime | K₃PO₄ | Toluene | 110 | Good |
Note: This table represents typical conditions for Ullmann-type reactions and is illustrative. Actual conditions for the synthesis of this compound may vary.
Direct Etherification Methods
Direct etherification, most notably the Williamson ether synthesis, provides a more common and often higher-yielding route to compounds like this compound. masterorganicchemistry.comwikipedia.org This method is based on the S(_N)2 reaction between an alkoxide and an alkyl halide. wikipedia.org
In the synthesis of the target molecule, this would involve the reaction of 3-chlorophenol with a 3-(halomethyl)benzoic acid, typically 3-(bromomethyl)benzoic acid or 3-(chloromethyl)benzoic acid, in the presence of a base. nih.gov The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of the 3-(halomethyl)benzoic acid, displacing the halide and forming the ether linkage. wikipedia.org
A general procedure for the synthesis of 3-alkoxy benzoic acid derivatives involves the etherification of 3-hydroxy methyl benzoate with various alkyl halides in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972), followed by hydrolysis of the ester to the carboxylic acid. rasayanjournal.co.in
Table 2: Key Reagents and Conditions in Williamson Ether Synthesis of this compound
| Electrophile | Nucleophile | Base | Solvent | Temperature |
| 3-(Chloromethyl)benzoic acid | 3-Chlorophenol | K₂CO₃ | Acetone | Reflux |
| 3-(Bromomethyl)benzoic acid | 3-Chlorophenol | NaOH | Ethanol/Water | Reflux |
| 3-(Chloromethyl)benzoyl chloride | 3-Chlorophenol | Pyridine | Acetone | Microwave |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. Key factors that are typically adjusted include the choice of base, solvent, temperature, and catalyst system (in the case of Ullmann condensation).
For the Williamson ether synthesis, the strength of the base is crucial for the complete deprotonation of the phenol without causing side reactions. Common bases include alkali metal hydroxides (NaOH, KOH) and carbonates (K₂CO₃, Cs₂CO₃). The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or acetone are often employed as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide. rasayanjournal.co.in Reaction temperature is another important parameter to control, with reflux conditions often being optimal to ensure a reasonable reaction rate.
In a related synthesis of 2-(phenoxymethyl)benzoic acids, the reaction of a phenol with a phthalide (B148349) is carried out in the presence of a base at elevated temperatures, indicating that temperature is a key factor in driving the reaction to completion.
Table 3: Optimization Parameters for Williamson Ether Synthesis
| Parameter | Variation | Effect on Yield |
| Base | Weak (e.g., NaHCO₃) vs. Strong (e.g., NaOH, K₂CO₃) | Stronger bases generally lead to higher yields by ensuring complete formation of the nucleophilic phenoxide. |
| Solvent | Protic (e.g., Ethanol) vs. Aprotic (e.g., Acetone, DMF) | Aprotic solvents often enhance the nucleophilicity of the phenoxide, leading to improved yields. |
| Temperature | Room Temperature vs. Reflux | Higher temperatures typically increase the reaction rate and can lead to higher yields within a shorter timeframe. |
| Leaving Group | -Cl vs. -Br vs. -I | The reactivity of the halomethyl group follows the order I > Br > Cl, potentially influencing reaction time and yield. |
Exploration of Novel Synthetic Routes and Reaction Mechanisms
While the Ullmann condensation and Williamson ether synthesis are the predominant methods, research into novel synthetic routes for diaryl ethers continues. These efforts are often aimed at developing more environmentally friendly, efficient, and atom-economical processes.
One area of exploration is the use of microwave-assisted synthesis. For instance, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a structurally related compound, was achieved with a high yield in a short reaction time using microwave irradiation. nih.gov This suggests that microwave-assisted Williamson ether synthesis could be a viable and efficient method for producing this compound.
Another avenue of research involves the development of new catalytic systems for C-O bond formation that operate under milder conditions and with a broader substrate scope. This includes the use of different transition metal catalysts beyond copper, as well as ligand-free and solvent-free reaction conditions.
The reaction mechanism for the Williamson ether synthesis is a well-established S(_N)2 pathway. wikipedia.org For the Ullmann condensation, while the general steps are understood, the precise nature of the active copper species and the intermediates can vary depending on the specific reaction conditions and ligands used. The exploration of these mechanisms through computational and experimental studies can lead to the rational design of more efficient synthetic protocols.
Chemical Reactivity and Transformation Pathways of 3 3 Chlorophenoxy Methyl Benzoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is typically the most reactive site on the molecule for many common organic transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.
Esterification Mechanisms and Derivative Formation
Esterification is a fundamental reaction of carboxylic acids, converting them into esters, which often have distinct physical and chemical properties. This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The most common mechanism for this reaction is the Fischer esterification.
The process begins with the protonation of the carbonyl oxygen of the benzoic acid by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. tcu.edu The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, creating a good leaving group (water). The elimination of water and a final deprotonation step regenerate the acid catalyst and yield the ester product. tcu.edu
This is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. tcu.edu This can be accomplished by using an excess of the alcohol or by removing the water as it is formed, for instance, through azeotropic distillation. tcu.edu
Various alcohols can be used to generate a range of ester derivatives of 3-[(3-Chlorophenoxy)methyl]benzoic acid, as shown in the table below.
| Alcohol Reactant | Ester Product Name |
| Methanol (B129727) | Methyl 3-[(3-Chlorophenoxy)methyl]benzoate |
| Ethanol | Ethyl 3-[(3-Chlorophenoxy)methyl]benzoate |
| Isopropanol | Isopropyl 3-[(3-Chlorophenoxy)methyl]benzoate |
| Benzyl (B1604629) alcohol | Benzyl 3-[(3-Chlorophenoxy)methyl]benzoate |
This table illustrates potential ester derivatives formed from the esterification of this compound with various alcohols.
Amidation Reactions for Amide Derivatives
Amides are another important class of carboxylic acid derivatives, formed by the reaction of a carboxylic acid with an amine. Direct condensation of a carboxylic acid and an amine is generally difficult and requires high temperatures, which can be undesirable. Therefore, the carboxylic acid is often first "activated".
A common method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acyl chloride, 3-[(3-Chlorophenoxy)methyl]benzoyl chloride, is highly electrophilic and reacts readily with a primary or secondary amine to form the corresponding amide. britannica.com Two equivalents of the amine are typically used: one to act as the nucleophile and the second to neutralize the hydrochloric acid byproduct. britannica.com
Alternatively, coupling agents can be used to facilitate the direct amidation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) can activate the carboxylic acid, allowing for a one-pot reaction with an amine under milder conditions. nih.gov
| Amine Reactant | Amide Product Name |
| Ammonia | 3-[(3-Chlorophenoxy)methyl]benzamide |
| Methylamine | N-Methyl-3-[(3-Chlorophenoxy)methyl]benzamide |
| Aniline | N-Phenyl-3-[(3-Chlorophenoxy)methyl]benzamide |
| Diethylamine | N,N-Diethyl-3-[(3-Chlorophenoxy)methyl]benzamide |
This table presents potential amide derivatives from the reaction of this compound with various amines.
Reduction of the Carboxylic Acid Group
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. britannica.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup.
The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent to form a lithium carboxylate salt. Further reduction proceeds via nucleophilic attack of hydride ions on the carboxylate carbon. An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol because aldehydes are more reactive than carboxylic acids towards LiAlH₄. libretexts.org Therefore, it is not possible to isolate the aldehyde intermediate using this method. libretexts.org The final product of the reduction of this compound is {3-[(3-Chlorophenoxy)methyl]phenyl}methanol.
Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org
Reactions Involving the Phenoxy-Methyl Ether Linkage
The phenoxy-methyl ether linkage (an aryl alkyl ether) is generally stable under many reaction conditions. However, it can be cleaved under specific, often harsh, conditions. The cleavage of aryl ethers typically involves breaking the C-O bond. numberanalytics.com
One of the most common methods for cleaving aryl alkyl ethers is treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of an aryl alkyl ether, the attack generally occurs at the less sterically hindered alkyl carbon (the methylene (B1212753) group in this case), leading to the formation of a phenol (B47542) and an alkyl halide. This is an Sₙ2-type reaction. Cleavage of the aryl C-O bond is much more difficult due to the higher bond strength and the instability of the potential phenyl cation. wikipedia.org
Therefore, treating this compound with a strong acid like HBr would be expected to yield 3-(bromomethyl)benzoic acid and 3-chlorophenol (B135607).
Certain Lewis acids, in combination with nucleophiles, can also effect the cleavage of aryl ethers. Additionally, reductive cleavage methods using metal catalysts are employed, particularly in the context of lignin (B12514952) depolymerization, where ether linkages are abundant. rsc.orgresearchgate.net
Electrophilic Aromatic Substitution on the Benzene (B151609) Rings of this compound
Ring A (the benzoic acid ring): This ring is substituted with a carboxylic acid group (-COOH) and a chlorophenoxymethyl group (-CH₂O-Ar').
-COOH group: This is a strongly deactivating group due to its electron-withdrawing inductive and resonance effects. It is a meta-director. minia.edu.eg
Given the presence of the strongly deactivating meta-directing -COOH group and the weakly deactivating ortho, para-directing -CH₂O-Ar' group, Ring A is significantly deactivated towards electrophilic attack. If a reaction were forced to occur, the outcome would be a mixture of products, with substitution patterns influenced by both groups. The position ortho to the -CH₂O-Ar' group and meta to the -COOH group (position 4) and the position para to the -CH₂O-Ar' group and meta to the -COOH group (position 6) would be the most likely sites of substitution, though the reaction would be sluggish.
Ring B (the chlorophenoxy ring): This ring is substituted with a chlorine atom (-Cl) and an ether linkage (-O-CH₂-Ar).
-Cl group: This is a deactivating group due to its strong electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion). masterorganicchemistry.com
-O-CH₂-Ar group: The ether oxygen is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is a strong ortho, para-director. numberanalytics.com
Ring B is significantly more reactive towards electrophilic aromatic substitution than Ring A, due to the powerful activating effect of the ether oxygen. The directing effects of both the activating ether group and the deactivating chlorine atom are synergistic, both directing to the ortho and para positions. The incoming electrophile will preferentially substitute at the positions that are ortho or para to the strongly activating ether group.
| Ring | Substituent | Activating/Deactivating | Directing Effect |
| A | -COOH | Strongly Deactivating | meta |
| A | -CH₂OAr' | Weakly Deactivating | ortho, para |
| B | -Cl | Deactivating | ortho, para |
| B | -OCH₂Ar | Strongly Activating | ortho, para |
This table summarizes the directing and activating/deactivating effects of the substituents on the two aromatic rings of the title compound.
Nucleophilic Substitution Reactions on the Chlorinated Phenyl Ring
Aryl halides, such as the chlorinated phenyl ring in this molecule, are generally unreactive towards nucleophilic substitution reactions. hu.edu.jo The C-Cl bond is strong, and the repulsion between the electron-rich nucleophile and the π-system of the benzene ring hinders the reaction.
For nucleophilic aromatic substitution (SₙAr) to occur, the ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.
In this compound, the substituents on the chlorinated ring are the ether linkage and the chlorine itself. The ether group is electron-donating, which deactivates the ring towards nucleophilic attack. There are no strong electron-withdrawing groups ortho or para to the chlorine. Therefore, nucleophilic substitution of the chlorine atom via the SₙAr mechanism would be extremely difficult and would require very harsh conditions, such as high temperatures and pressures with a strong nucleophile like sodium hydroxide (B78521) (the Dow process).
An alternative mechanism, the elimination-addition (benzyne) mechanism, can also occur under forcing conditions with very strong bases like sodium amide (NaNH₂), but this often leads to a mixture of products.
Exploration of Photochemical and Electrochemical Transformations
The presence of a chromophoric chlorophenoxy group and an electroactive benzoic acid function suggests that this compound is susceptible to degradation and transformation through both photochemical and electrochemical means. These processes are of significant interest for understanding the environmental fate of such compounds and for developing potential remediation strategies.
Photochemical transformation is initiated by the absorption of light, which can lead to the excitation of the molecule and subsequent chemical reactions. For chlorophenoxy compounds, photodegradation is a recognized transformation pathway. nih.gov The efficiency of this process is often influenced by environmental factors and the presence of other chemical species. nih.gov
Studies on related compounds like 4-chlorophenoxyacetic acid (CPA) have shown that photoinitiated transformation can be effectively achieved in aqueous solutions. rsc.orgrsc.org The process can be significantly enhanced by the presence of a photocatalytic system, for instance, one involving an iron(III) complex and hydrogen peroxide. rsc.orgrsc.org In such systems, the reaction is initiated by the absorption of UV radiation by the iron complex, leading to the formation of highly reactive hydroxyl radicals (•OH). rsc.orgrsc.org These radicals are powerful oxidizing agents that can attack the aromatic ring and the side chain of the chlorophenoxy compound. rsc.org
Based on these findings, the photochemical degradation of this compound is likely to proceed through several key steps:
Hydroxylation of the Aromatic Ring: The hydroxyl radicals can add to the aromatic rings, leading to the formation of hydroxylated derivatives.
Cleavage of the Ether Bond: The bond between the phenoxy group and the methylbenzoic acid moiety can be cleaved, resulting in the formation of 3-chlorophenol and 3-methylbenzoic acid derivatives.
Dechlorination: The chlorine atom can be removed from the aromatic ring, a common step in the degradation of chlorinated organic compounds.
Mineralization: Under prolonged irradiation and in the presence of strong oxidizing species, the organic molecule can be completely broken down into carbon dioxide, water, and inorganic ions. researchgate.net
The primary intermediates expected from the photochemical degradation of this compound would likely include 3-chlorophenol and various hydroxylated benzoic acid derivatives. rsc.orgrsc.org
Table 1: Predicted Photochemical Transformation Products of this compound
| Precursor Compound | Predicted Transformation Product | Transformation Pathway |
|---|---|---|
| This compound | 3-Chlorophenol | Ether bond cleavage |
| This compound | Hydroxylated this compound | Aromatic hydroxylation |
| This compound | 3-Hydroxybenzoic acid derivatives | Dechlorination and ether bond cleavage |
This table is based on inferred pathways from structurally similar compounds.
Electrochemical methods, particularly advanced oxidation processes, offer a promising route for the degradation of persistent organic pollutants. The electrochemical behavior of benzoic acid and its derivatives has been a subject of study, providing insights into the potential electrochemical transformation of this compound. acs.orgresearchgate.net
The electrochemical oxidation of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to be an effective pretreatment for enhancing biodegradability. researchgate.net This process often involves the generation of powerful oxidizing agents, such as hydroxyl radicals, at the anode surface. These radicals can then attack the organic molecule, leading to its degradation.
For this compound, electrochemical oxidation is expected to initiate at the benzoic acid moiety and the chlorophenoxy ring. The likely transformation pathways include:
Oxidation of the Benzoic Acid Group: The carboxylic acid group can be oxidized, potentially leading to decarboxylation.
Hydroxylation of the Aromatic Rings: Similar to photochemical processes, hydroxyl radicals generated at the electrode surface can hydroxylate both the chlorophenyl and the benzoic acid rings.
Cleavage of the Ether Linkage: The ether bond connecting the two aromatic systems is a potential site for oxidative cleavage.
Electrochemical Dechlorination: The carbon-chlorine bond can be reductively or oxidatively cleaved through electrochemical means. uochb.cz
Research on the electrochemical reduction of benzoic acid esters has demonstrated that the carboxylic acid functionality can be reduced to an alcohol. rsc.org This suggests that under reductive electrochemical conditions, the benzoic acid group of the target molecule could be transformed into a benzyl alcohol derivative.
Table 2: Predicted Electrochemical Transformation Products of this compound
| Precursor Compound | Predicted Transformation Product | Electrochemical Process |
|---|---|---|
| This compound | Hydroxylated derivatives | Oxidation |
| This compound | 3-Chlorophenol and 3-hydroxybenzoic acid derivatives | Oxidative cleavage |
| This compound | 3-[(3-Phenoxy)methyl]benzoic acid | Reductive dechlorination |
This table is based on inferred pathways from structurally similar compounds.
Advanced Spectroscopic and Computational Characterization of 3 3 Chlorophenoxy Methyl Benzoic Acid
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers a profound insight into the molecular vibrations of 3-[(3-Chlorophenoxy)methyl]benzoic acid. These vibrations are characteristic of the compound's structural features, including its functional groups and skeletal framework.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by several key absorption bands that confirm its structure.
The presence of the carboxylic acid group is prominently indicated by a very broad O-H stretching vibration, typically observed in the 2500-3300 cm⁻¹ region. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band in the range of 1760-1690 cm⁻¹. Additionally, the C-O stretching and O-H bending vibrations associated with the carboxylic group are expected between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively. nih.gov
The aromatic nature of the compound is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C in-ring stretching vibrations typically found in the 1600-1450 cm⁻¹ region. The ether linkage (Ar-O-CH₂) is identified by its characteristic asymmetric C-O-C stretching band, which is generally strong and found around 1250 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 760-505 cm⁻¹. science.gov
Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic Rings |
| 2950-2850 | C-H stretch | Methylene (B1212753) (-CH₂) |
| 1760-1690 (strong) | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic Rings |
| ~1250 (strong) | C-O-C asymmetric stretch | Aryl Ether |
| 1320-1210 | C-O stretch | Carboxylic Acid |
| 760-505 | C-Cl stretch | Aryl Halide |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations that induce a change in polarizability. sigmaaldrich.com For this compound, Raman spectroscopy is particularly effective for observing the non-polar bonds of the aromatic rings and the carbon skeleton.
Vibrational Energy Distribution Analysis (VEDA)
A definitive assignment of complex vibrational spectra is often challenging due to the mixing of several vibrational modes. Vibrational Energy Distribution Analysis (VEDA) is a computational method used to overcome this ambiguity. chemicalbook.com VEDA calculates the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. chemicalbook.comdocbrown.info
For a molecule like this compound, a VEDA analysis would provide a detailed description of each band in the FTIR and Raman spectra. For instance, a band in the 1300-1400 cm⁻¹ region might be shown to be a mix of C-O stretching, O-H bending, and C-H bending modes, with VEDA providing the percentage contribution from each. This level of detail is crucial for a precise and unambiguous interpretation of the vibrational data, moving beyond simple functional group identification to a complete characterization of the molecule's vibrational dynamics. scielo.org.mxchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an unparalleled technique for elucidating the detailed atomic-level structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides information on the connectivity and chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹H and ¹³C NMR spectra provide a map of the proton and carbon environments within the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show several distinct signals. The most downfield signal would be the carboxylic acid proton (-COOH), typically appearing as a broad singlet above 10 ppm, and in some cases as high as 13 ppm in DMSO-d₆. rsc.orgchemicalbook.com The seven aromatic protons on the two substituted benzene (B151609) rings would resonate in the aromatic region, generally between 7.0 and 8.0 ppm. Their precise shifts and coupling patterns (singlet, doublet, triplet, multiplet) depend on their position relative to the electron-withdrawing (-Cl, -COOH) and electron-donating (-OCH₂-) substituents. The two protons of the methylene bridge (-CH₂-) are expected to appear as a sharp singlet around 5.0 ppm, shifted downfield due to the adjacent oxygen and aromatic ring.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is expected to display signals for each of the 14 unique carbon atoms in the structure. The carbonyl carbon (-COOH) is the most deshielded, appearing far downfield, typically in the range of 165-175 ppm. docbrown.inforsc.org The twelve aromatic carbons will resonate between approximately 115 and 160 ppm. The carbons directly attached to the chlorine atom and the ether oxygen (C-Cl and C-O) will have their chemical shifts significantly influenced by these electronegative atoms. The methylene bridge carbon (-CH₂) is expected to appear around 70 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| > 10.0 | Broad Singlet | 1H | -COOH |
| 7.0 - 8.0 | Multiplets | 7H | Aromatic Protons (Ar-H) |
| ~ 5.0 | Singlet | 2H | -O-CH₂-Ar |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (ppm) | Assignment |
|---|---|
| 165-175 | Carbonyl Carbon (-COOH) |
| 115-160 | Aromatic Carbons (12 C) |
| ~ 70 | Methylene Carbon (-CH₂) |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assigning all signals and confirming the molecular structure by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations), typically those separated by two or three bonds. For this compound, COSY would be used to trace the connectivity of the protons on each of the aromatic rings, confirming their relative positions. science.govresearchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei they are directly attached to (¹H-¹³C one-bond correlations). It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the methylene carbon signal. science.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular fragments by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. science.govresearchgate.net For this molecule, key HMBC correlations would include:
Correlations from the methylene (-CH₂-) protons to the carbons of the benzoic acid ring and the chlorophenoxy ring, confirming the ether linkage.
Correlations from the aromatic protons to neighboring carbons within their respective rings, aiding in the specific assignment of quaternary (non-protonated) aromatic carbons.
Correlation from the carboxylic acid proton to the carbonyl carbon and adjacent aromatic carbons.
Together, these 2D NMR experiments provide a comprehensive and definitive structural elucidation of this compound. researchgate.net
Solvent Effects on NMR Spectral Parameters
The chemical shifts observed in both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are sensitive to the surrounding chemical environment, which is significantly influenced by the choice of solvent. Factors such as solvent polarity, hydrogen-bonding capabilities, and anisotropic effects can induce notable changes in the resonance frequencies of nuclei within a solute molecule. For this compound, the acidic proton of the carboxylic acid group is particularly susceptible to solvent interactions.
In aprotic, nonpolar solvents like chloroform-d (B32938) (CDCl₃), the carboxylic acid proton signal is expected to appear at a certain chemical shift. However, in polar, hydrogen-bond accepting solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), this proton will engage in strong hydrogen bonding with the solvent's oxygen atoms. This interaction deshields the proton, causing its signal to shift downfield to a higher ppm value. pitt.edupitt.edu Similarly, the chemical shifts of the aromatic protons and carbons can be affected, albeit to a lesser extent. Solvents capable of forming π-π stacking interactions, like benzene-d₆, can cause significant shifts in the signals of the aromatic rings due to magnetic anisotropy. pitt.edu
Table 1: Expected ¹H NMR Chemical Shift Variations in Different Solvents
| Proton | Expected Shift in CDCl₃ (ppm) | Expected Shift in DMSO-d₆ (ppm) | Rationale for Shift |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~11-12 | >13 | Strong hydrogen bonding with DMSO deshields the proton. |
| Methylene (-CH₂-) | ~5.2 | ~5.3 | Minor downfield shift due to solvent polarity. |
| Aromatic (Benzoic Ring) | ~7.4-8.1 | ~7.5-8.0 | Solvent-solute interactions can cause minor shifts. |
Quantum Chemical and Computational Studies
Quantum chemical calculations provide profound insights into the structural and electronic properties of molecules, complementing experimental data. These computational methods are invaluable for understanding molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. researchgate.net For this compound, DFT calculations, typically employing a functional like B3LYP combined with a basis set such as 6-311+G(d,p), are used to find the molecule's minimum energy conformation. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.
Table 2: Representative Calculated Geometrical Parameters from DFT
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-Cl Bond Length | Bond distance between Carbon and Chlorine | ~1.75 Å |
| C=O Bond Length | Carbonyl bond distance in the carboxylic acid | ~1.22 Å |
| C-O-C Bond Angle | Angle of the ether linkage | ~118° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netmdpi.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenoxy ring, while the LUMO is likely concentrated on the electron-withdrawing benzoic acid moiety. mdpi.com
Table 3: Frontier Molecular Orbital (FMO) Data
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilicity and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilicity and electron-accepting ability. |
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Typically, red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue represents regions of low electron density and positive potential (attractive to nucleophiles). researchgate.net Green and yellow areas denote intermediate potentials.
For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group, identifying them as primary sites for hydrogen bonding and electrophilic attack. researchgate.net The region around the acidic hydrogen of the carboxyl group would be strongly positive (blue), highlighting its electrophilic character. The aromatic rings would exhibit regions of moderate negative potential above and below the plane of the rings, associated with the π-electron clouds.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in relation to its neighbors. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts. nih.gov Red spots on the dnorm map indicate close contacts, such as strong hydrogen bonds, which are shorter than the van der Waals radii of the interacting atoms. nih.gov
This analysis can be decomposed into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. nih.gov Each point on the plot corresponds to a pair of distances from the surface to the nearest atoms inside and outside the surface. For this compound, the fingerprint plot would likely show a significant contribution from O···H/H···O interactions, corresponding to the classic carboxylic acid hydrogen-bonded dimers. researchgate.net Other important interactions would include H···H, C···H/H···C (representing C-H···π interactions), and potentially Cl···H or Cl···C contacts. researchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-chlorobenzoic acid |
| Chloroform-d (CDCl₃) |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) |
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction is a powerful analytical technique for determining the three-dimensional structure of crystalline solids, providing precise information about bond lengths, bond angles, and molecular dimensions. nih.gov For a compound such as this compound, single-crystal X-ray diffraction analysis would be instrumental in elucidating its exact solid-state conformation, including the dihedral angles between the two aromatic rings and the geometry of the ether linkage and carboxylic acid group. Such an analysis would also reveal the supramolecular architecture, detailing the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
While extensive searches of crystallographic databases were conducted, no specific experimental single-crystal X-ray diffraction data for this compound was found in the reviewed literature. However, studies on structurally related compounds, such as other substituted benzoic acids, provide insight into the likely structural features. For instance, the crystal structures of various chloro- and methyl-substituted benzoic acids have been determined, revealing how different substituents influence the crystal packing. researchgate.netrsc.org The elucidation of the precise crystal structure of this compound awaits experimental determination.
A summary of typical crystallographic parameters that would be determined from such a study is presented in the interactive table below.
| Parameter | Description | Expected Value Range |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The symmetry of the crystal structure. | e.g., P2₁/c, Pbca |
| a, b, c (Å) | The lengths of the unit cell axes. | 5-25 Å |
| α, β, γ (°) | The angles of the unit cell. | 90-120° |
| Volume (ų) | The volume of the unit cell. | 1000-2000 ų |
| Z | The number of molecules in the unit cell. | 2, 4, or 8 |
Mass Spectrometry (LC-MS, UPLC) for Molecular Confirmation and Purity Assessment
Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound (molar mass: 262.69 g/mol ), mass spectral analysis would be expected to show a molecular ion peak ([M]⁺) at m/z 262, with a characteristic isotopic pattern due to the presence of the chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak).
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can be predicted based on the functional groups present in the molecule. Key fragmentation pathways would likely involve cleavage of the ether bond and fragmentation of the benzoic acid moiety. Some of the expected fragment ions are detailed in the interactive table below. The fragmentation of benzoic acid itself typically involves the loss of a hydroxyl radical to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, followed by the loss of carbon monoxide to yield the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info For this compound, analogous fragmentations are expected.
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 262/264 | [C₁₄H₁₁ClO₃]⁺ | Molecular ion |
| 245/247 | [C₁₄H₁₀ClO₂]⁺ | Loss of OH |
| 217/219 | [C₁₃H₁₀ClO]⁺ | Loss of COOH |
| 129/131 | [C₆H₄ClO]⁺ | Cleavage of the ether bond (chlorophenoxy moiety) |
| 121 | [C₇H₅O₂]⁺ | Cleavage of the ether bond (carboxyphenylmethyl moiety) |
| 93 | [C₆H₅O]⁺ | Loss of chlorine from the chlorophenoxy moiety |
Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry are powerful techniques for the analysis of non-volatile and thermally labile compounds, and for assessing the purity of a sample. lcms.cz These methods would be highly suitable for the analysis of this compound. In a typical LC-MS or UPLC-MS analysis, the compound would first be separated from any impurities on a chromatographic column, and then detected by the mass spectrometer. This allows for the confirmation of the molecular weight of the target compound and the identification and quantification of any impurities. The high resolution and sensitivity of these techniques would enable the detection of even trace amounts of related substances or degradation products.
Structure Activity Relationship Sar Studies and Derivative Design in Chemical Research
Systematic Structural Modifications of 3-[(3-Chlorophenoxy)methyl]benzoic acid
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For the parent compound this compound, SAR exploration involves systematically altering its three main components.
Variations on the Benzoic Acid Substituents
The benzoic acid portion of the molecule is a prime target for modification due to the significant influence of substituents on properties like acidity (pKa), lipophilicity, and receptor interaction. Research on various benzoic acid derivatives has established several key principles. For instance, the position, number, and nature of hydroxyl groups can dramatically alter biological activity. mdpi.com Adding a hydroxyl group at the 2-position of the benzene (B151609) ring has been shown to have a strong positive effect on the inhibitory activity of certain enzymes, while methoxylation at the same position can have a negative effect. mdpi.com
Electron-donating groups (e.g., amino, alkylamino, alkoxyl) and electron-withdrawing groups (e.g., nitro, halo) can be introduced to the aromatic ring to modulate the electronic density of the carbonyl oxygen, which can enhance activity. pharmacy180.com Hydrophilic substituents are often necessary to facilitate interactions with polar amino acid residues in biological targets, whereas the phenyl core itself is critical for hydrophobic interactions. iomcworld.com The strategic placement of functional groups can be guided by molecular modeling to ensure optimal interaction with target sites. iomcworld.com
| Position on Benzoic Acid Ring | Substituent Type | Predicted Effect on Activity (Based on General SAR Principles) | Rationale |
|---|---|---|---|
| 2-position (ortho) | Hydroxyl (-OH) | Potentially Positive | Can form key hydrogen bonds with target residues. mdpi.com |
| 4-position (para) | Amino (-NH2) | Potentially Positive | Increases electron density and can act as a hydrogen bond donor. pharmacy180.com |
| 3-position (meta) | Methyl (-CH3) | Context-Dependent | In some systems, meta-substituents can lead to antagonistic activity by altering the binding conformation. nih.gov |
| Multiple Positions | Poly-hydroxylation | Potentially Positive | Increases polarity and potential for multiple hydrogen bond interactions. mdpi.com |
Modifications of the Chlorophenoxy Moiety
The presence and position of a halogen, such as chlorine, can significantly impact activity. Studies on related compounds have shown that moving a chloro group from one position to another (e.g., from the 3-position to the 4-position) can either maintain or alter activity, while replacing it with a methoxy (B1213986) group can lead to excellent activity. researchgate.net This highlights the importance of both electronic effects and steric fit within a target binding pocket. The introduction of electron-withdrawing groups on this phenyl ring has been generally associated with increased activity in some compound series. researchgate.net
| Modification on Phenoxy Ring | Example Substituent | Potential Impact |
|---|---|---|
| Halogen Position | Chlorine at 4-position | May alter steric and electronic profile, potentially maintaining or changing activity. researchgate.net |
| Halogen Type | Fluorine (-F) | Can improve metabolic stability and binding interactions due to its small size and high electronegativity. |
| Electron-Donating Group | Methoxy (-OCH3) | Can enhance activity by altering electronic properties and forming new interactions. researchgate.net |
| Bulky Group | tert-Butyl | May decrease activity by causing steric hindrance at the binding site. |
Exploration of Different Linker Groups Between Aromatic Systems
The study of common linkers in bioactive molecules reveals a network of potential bioisosteric replacements. researchgate.netchemrxiv.org For the ether linker, viable alternatives could include thioethers (-S-CH2-), amines (-NH-CH2-), amides (-C(O)NH-), or esters (-C(O)O-). Each replacement modifies the linker's hydrogen bonding capacity, rotational freedom, and susceptibility to hydrolysis. For example, amides are generally more resistant to metabolic hydrolysis than esters. pharmacy180.com The choice of linker profoundly affects the spatial orientation of the two aromatic rings, which is often a critical determinant of biological activity.
Computational Modeling in Derivative Design
Computational chemistry provides powerful tools to predict the properties of novel derivatives before their synthesis, saving time and resources. These methods allow for the rational design of molecules with a higher probability of success.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org For a flexible molecule like this compound, MD simulations can provide deep insights into its conformational preferences—the various three-dimensional shapes it can adopt. This is particularly important when designing derivatives intended to bind to a specific biological target, as the molecule's shape must be complementary to the binding site.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. chitkara.edu.in By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. nih.gov
The process involves calculating a variety of molecular descriptors for each compound, which are numerical values that encode different aspects of the molecule's structure. These descriptors can be electronic (e.g., LUMO energy), steric (e.g., molecular shape indices), or physicochemical (e.g., hydrophobicity, molar refractivity). nih.govnih.gov A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that correlates these descriptors with the observed activity. dergipark.org.tr
QSAR studies on benzoic acid derivatives have shown that properties like hydrophobicity, aromaticity, and the presence of specific functional groups (like hydroxyls) are often critical for activity. nih.gov A well-validated QSAR model can guide the design of new derivatives by indicating which structural modifications are most likely to lead to an increase in desired activity. chitkara.edu.indergipark.org.tr
| Derivative Number | Modification | Key Descriptor Changed | Predicted Activity Trend (Based on QSAR Principles) |
|---|---|---|---|
| Parent | This compound | Baseline | Baseline |
| Derivative 1 | Add -OH to benzoic acid ring | Increased Polarity, Molar Refractivity | Increase nih.gov |
| Derivative 2 | Replace -Cl with -F on phenoxy ring | Slight decrease in size, increased electronegativity | Context-Dependent |
| Derivative 3 | Replace -O- linker with -S- | Altered bond angle and length, increased lipophilicity | Context-Dependent |
| Derivative 4 | Add -NO2 to benzoic acid ring | Increased Electron-Withdrawing character | Increase (in some systems) pharmacy180.com |
Impact of Halogen Position and Number on Molecular Properties and Reactivity
The presence, position, and number of halogen atoms on the aromatic rings of phenoxy-benzoic acid derivatives profoundly influence their physicochemical properties and chemical reactivity. Halogens, such as chlorine, are electronegative and can exert strong inductive and resonance effects, which alter electron density distribution across the molecule.
Research into halogenated benzoic acid derivatives demonstrates that the position of the halogen substituent is critical. For instance, the carboxyl group (-COOH) on a benzoic acid ring is a deactivating, meta-directing group for electrophilic aromatic substitution. youtube.com This means that incoming substituents will preferentially be added to the meta position relative to the carboxyl group. youtube.com The reactivity of the benzene ring is influenced by the interplay of activating and deactivating groups.
The electronic effects of halogens are complex. While they are inductively electron-withdrawing due to their high electronegativity, they are also capable of donating electron density through resonance (p-orbital overlap). The net effect depends on the specific halogen and its position relative to the reaction center. For many reactions, the inductive effect dominates, leading to a decrease in the reactivity of the aromatic ring towards electrophiles.
In studies of related compounds, the position of a halogen has been shown to be a key determinant of biological activity, which is a manifestation of its molecular properties. For example, in a series of halogen-substituted phenylacetic acid derivatives, the presence of a fluorine atom at the meta position of a phenyl substituent resulted in improved binding activity to its target receptor compared to ortho- or para-substituted analogues. nih.gov This highlights the sensitivity of molecular interactions to the precise placement of halogen atoms.
The impact of halogen substitution on key molecular properties can be summarized as follows:
| Property | Impact of Halogen Substitution | Rationale |
| Acidity (pKa) | Increases acidity (lowers pKa) | The electron-withdrawing inductive effect of the halogen atom stabilizes the carboxylate anion, making the corresponding acid stronger. |
| Reactivity | Generally decreases reactivity towards electrophilic substitution | The deactivating nature of the carboxyl group combined with the inductive withdrawal of the halogen reduces the electron density of the aromatic ring. youtube.com |
| Lipophilicity | Increases | Halogens increase the nonpolar character of the molecule, which can affect its solubility and interactions with biological membranes. |
| Dipole Moment | Alters the overall molecular dipole moment | The position of the electronegative halogen atom relative to other polar groups, like the carboxylic acid, changes the charge distribution. researchgate.net |
Furthermore, the number of halogen substituents can amplify these effects. Increasing the number of halogens on the aromatic rings typically leads to a greater increase in acidity and lipophilicity.
Supramolecular Chemistry and Cocrystal Engineering of this compound Analogues
The study of supramolecular chemistry focuses on non-covalent interactions that govern the assembly of molecules into larger, organized structures. For carboxylic acids like this compound, hydrogen bonding is a primary driver of self-assembly. Cocrystal engineering, a subset of crystal engineering, leverages these interactions to design multi-component crystalline solids with tailored properties. usf.eduul.ie
The carboxylic acid functional group is a robust and predictable hydrogen-bonding motif. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This typically leads to the formation of a highly stable, centrosymmetric dimer structure known as the carboxylic acid dimer synthon. researchgate.net This R²₂(8) motif is a common feature in the crystal structures of benzoic acid and its derivatives. researchgate.netnih.gov
Recent research on analogues, such as 3-chlorobenzoic acid and 4-chlorobenzoic acid, provides direct insight into the supramolecular behavior relevant to the target compound. mdpi.comresearchgate.net In a study where these acids were combined with aminopyridine derivatives, the position of the chlorine atom was explored for its role in the resulting supramolecular assemblies. mdpi.com The study yielded both cocrystals (where components are neutral) and molecular salts (where proton transfer has occurred), demonstrating that the specific pairing of molecules and the subtle electronic influence of the halogen's position can determine the nature of the final solid-state structure. mdpi.comresearchgate.net
In these structures, various non-covalent interactions were observed, including:
Hydrogen Bonding: The primary interaction involves the carboxylic acid group forming synthons with itself or with the aminopyridine coformer. mdpi.com
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms.
van der Waals Forces: Chloro functionalities on adjacent molecules can interact through these forces, influencing crystal packing. mdpi.com
The process of forming cocrystals can be achieved through various methods, including slow evaporation from a solution, slurry crystallization, or mechanochemical grinding. ul.iemdpi.com The selection of a "coformer" molecule is crucial and is based on its ability to form complementary and robust supramolecular synthons with the target molecule. lookchem.com For a benzoic acid derivative, suitable coformers often contain functional groups like amides or pyridines, which are excellent hydrogen bond acceptors. ul.ie
The table below summarizes key supramolecular interactions and their role in the crystal engineering of benzoic acid analogues.
| Interaction Type | Participating Groups | Role in Crystal Structure |
| Hydrogen Bond (Dimer) | Carboxylic Acid <--> Carboxylic Acid | Formation of robust R²₂(8) homodimers, a primary and highly predictable structural motif. researchgate.net |
| Hydrogen Bond (Heterosynthon) | Carboxylic Acid <--> Pyridine/Amide | Formation of acid-pyridine or acid-amide linkages, key for building cocrystals with diverse coformers. ul.iemdpi.com |
| Halogen-Halogen Interaction | Chlorine <--> Chlorine | Weak, directional interactions that can influence the overall packing of molecules in the crystal lattice. mdpi.com |
| π-π Stacking | Aromatic Ring <--> Aromatic Ring | Stacking of phenyl rings contributes to the stabilization of the crystal structure. |
By understanding these fundamental interactions and the influence of substituents like chlorine, researchers can rationally design new crystalline forms of molecules like this compound with potentially modified physical properties such as solubility and stability.
Advanced Research Applications of 3 3 Chlorophenoxy Methyl Benzoic Acid and Its Derivatives
Role as Chemical Intermediates and Building Blocks in Organic Synthesis
3-[(3-Chlorophenoxy)methyl]benzoic acid is a versatile bifunctional molecule, incorporating a carboxylic acid group and a chlorophenoxy moiety. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, providing multiple reactive sites for the construction of more complex molecular architectures. The carboxylic acid can undergo esterification, amidation, or reduction, while the aromatic rings can be subjected to electrophilic substitution reactions. The ether linkage, though generally stable, can also be a site for cleavage under specific conditions. Its structural analogue, 4-[(4-Chlorophenoxy)methyl]benzoic acid, is also recognized for its utility as an intermediate in the synthesis of various organic compounds, particularly in pharmaceutical and agrochemical research due to its versatile scaffold for derivatization. Similarly, other substituted benzoic acids, such as 3-methoxy-4-methylbenzoic acid, are employed as building blocks in the creation of complex molecules and pharmaceuticals. chemixl.comnbinno.com
Synthesis of Complex Heterocyclic Compounds
While direct synthesis of heterocyclic compounds starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in precursors used for synthesizing a variety of heterocyclic systems. For instance, chalcone (B49325) analogues, which are α,β-unsaturated ketones, serve as powerful synthons for a diverse range of heterocyclic compounds.
A study on the synthesis and antimicrobial screening of heterocycles was conducted using 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one as a starting material. lmaleidykla.lt This chalcone is structurally related to the title compound, featuring a 3-chlorophenyl group. Through various ring-closing reactions, this precursor was successfully converted into a library of structurally diverse heterocycles, including: lmaleidykla.ltresearchgate.net
A pyrazoline-coumarin hybrid , formed through a multi-step sequence involving reaction with hydrazine, N-acylation, and subsequent substitution with a 4-methylumbelliferone (B1674119) moiety. lmaleidykla.ltresearchgate.net
A 2-aminopyrimidine derivative , isolated from the reaction of the chalcone with guanidine (B92328). lmaleidykla.ltresearchgate.net
An imidazolone , obtained from the reaction of guanidine with the epoxide of the chalcone. lmaleidykla.ltresearchgate.net
A benzothiazepine derivative , resulting from the cyclocondensation of the chalcone with 2-aminobenzenethiol. lmaleidykla.ltresearchgate.net
Two structurally related pyridines , formed from the reaction with malononitrile (B47326) in the presence of a base. lmaleidykla.ltresearchgate.net
This demonstrates the potential of the 3-chlorophenyl moiety, a key feature of this compound, to be incorporated into complex heterocyclic frameworks. The synthesis of such compounds is of significant interest in medicinal chemistry and materials science due to the wide range of biological and physical properties exhibited by heterocyclic systems. wisdomlib.orgamazonaws.com
Development of Specialty Chemicals and Materials
The term "specialty chemicals" encompasses a broad range of chemical products that are sold on the basis of their performance or function, rather than their composition. Benzoic acid and its derivatives are fundamental building blocks in the chemical industry for the production of a wide array of such chemicals. preprints.org For example, 3-chloromethyl benzoic acid is a crucial intermediate for synthesizing various products. google.com The functional groups present in this compound allow for its incorporation into larger molecules, imparting specific properties such as thermal stability, photo-reactivity, or biological activity.
Derivatives of 3-phenoxybenzoic acid have been synthesized and studied for their pharmacological activities. researchgate.net This highlights the potential of the core structure of this compound to serve as a scaffold for the development of new specialty chemicals with applications in the pharmaceutical and agrochemical industries. The presence of the chloro-substituent can influence the electronic properties and bioavailability of the final products.
Applications in Advanced Materials Science Research
The unique molecular structure of this compound and its derivatives makes them attractive candidates for the development of advanced materials with tailored properties.
Polymer Chemistry and Functional Materials Development
Benzoic acid and its derivatives can be incorporated into polymer structures to create functional materials. mdpi.com One area of research involves the use of phenoxyacetic acids, which are structurally related to the target compound, in the synthesis of molecularly imprinted polymers (MIPs). nih.gov MIPs are polymers that are synthesized in the presence of a template molecule, creating cavities that are complementary in shape, size, and functionality to the template. nih.gov These materials can be used for selective separation and sensing applications. A study on MIPs for phenoxyacetic herbicides demonstrated that ion-pair and hydrophobic interactions between the template and the functional monomer were crucial for recognition. nih.gov
Another approach involves the inclusion of functional molecules like benzoic acid derivatives into the crystalline phases of polymers, which can prevent aggregation and enhance the physical properties of the resulting films and fibers. mdpi.com Research has shown that syndiotactic polystyrene (sPS) can host guest molecules, including carboxylic acids, within its crystalline channels. mdpi.com This method has been used to create functional films with chromophore, photoreactive, and antimicrobial properties. mdpi.com
Furthermore, amine-containing polymers can form salts with benzoic acids, leading to materials with modified surface properties. scielo.org.mx The stability of these polymeric salts can be influenced by the length of the substituents on the benzoic acid. scielo.org.mx
Liquid Crystal Research and Optoelectronic Materials
Liquid crystals (LCs) are states of matter that have properties between those of conventional liquids and those of solid crystals. Benzoic acid derivatives are a well-studied class of molecules that can exhibit liquid crystalline behavior, often through the formation of hydrogen-bonded dimers. nih.gov The molecular shape and intermolecular interactions are key factors in the formation and stability of liquid crystalline phases. nih.gov
Research on 3- and 4-n-alkanoyloxy benzoic acids has shown that the position of the substituent on the benzoic acid ring significantly impacts their mesomorphic and optical properties. nih.gov The para-substituted derivatives were found to be more stable than their meta-substituted counterparts due to stronger hydrogen bonding. nih.gov This suggests that the meta-substitution pattern in this compound would likely influence the formation and stability of any potential liquid crystalline phases. The introduction of a chloro-substituent can also affect the polarity and polarizability of the molecule, which are important parameters for liquid crystal behavior. uobasrah.edu.iq
The optical properties of such materials are also of interest. Studies on alkanoyloxy benzoic acids have revealed broad photoluminescence emission spectra, with the emission wavelength being dependent on the length of the alkyl chain. nih.gov The energy band gaps of the meta-substituted derivatives were found to be slightly higher than those of the para-isomers. nih.gov These properties are relevant for the development of optoelectronic materials, where the ability to control light emission and absorption is crucial.
Development of Analytical Methodologies
The detection and quantification of chlorophenoxy acid derivatives in various matrices are important for environmental monitoring and chemical analysis. A variety of analytical methods have been developed for this class of compounds.
For the analysis of chlorophenoxy acid methyl esters and other chlorinated herbicides, gas chromatography coupled with high-resolution quadrupole time-of-flight mass spectrometry (GC-QTOFMS) with soft ionization has been utilized. nih.govresearchgate.net This technique offers advantages such as enhanced molecular ions, reduced fragmentation, and lower background noise compared to traditional electron ionization. nih.govresearchgate.net
High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of chlorophenoxy herbicides. nih.gov Methods using C8 and C18 stationary phases, with and without ion-pairing reagents, have been compared. nih.gov HPLC on a C18 phase in an ion-suppression mode was found to have excellent reproducibility and linearity, making it suitable for quantification. nih.gov
Sample preparation is a critical step in the analytical workflow. Various extraction methods are employed to isolate the target analytes from the sample matrix. These include: env.go.jp
Organic solvent extraction: This involves methods like Soxhlet extraction, shaking, homogenization, or ultrasonic extraction.
Steam distillation: This technique is suitable for compounds with relatively high vapor pressure that are not soluble in cold water.
For non-volatile compounds like carboxylic acids, a derivatization step is often necessary before GC analysis to increase their volatility. csbsju.edu This can involve methylation of the carboxylic acid group. csbsju.edu
The table below summarizes some of the analytical techniques used for the determination of chlorophenoxy acids.
| Analytical Technique | Detector | Sample Preparation/Derivatization | Reference |
| Gas Chromatography (GC) | High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS) with Soft Ionization | Derivatization to methyl esters | nih.gov, researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | UV or Mass Spectrometry (MS) | Ion-suppression or ion-pairing | nih.gov |
| Thin-Layer Chromatography (TLC) | Visual (with ion-pairing reagent) | Ion-pairing with neutral red | nih.gov |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The quantitative analysis of this compound and its derivatives in various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose, offering high resolution, sensitivity, and accuracy. While a specific validated method for this compound is not extensively documented in publicly available literature, a representative method can be developed based on established protocols for similar aromatic carboxylic acids and chlorophenoxy compounds.
A typical Reverse-Phase HPLC (RP-HPLC) method would be the preferred approach. The separation would likely be achieved on a C18 column, which is effective for retaining and separating non-polar to moderately polar compounds. The mobile phase would typically consist of a mixture of an aqueous component, often with a buffer to control pH and ensure consistent ionization of the carboxylic acid group, and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target analyte and any potential impurities with varying polarities.
Detection is commonly performed using a UV detector, as the aromatic rings in this compound absorb ultraviolet light. The selection of the optimal wavelength would be determined by analyzing the UV spectrum of the compound to find the wavelength of maximum absorbance, thereby maximizing sensitivity. For more complex matrices or when higher specificity is required, a Diode-Array Detector (DAD) or a Mass Spectrometric (MS) detector can be coupled with the HPLC system.
Method validation would be performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the results. This process would involve assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Representative HPLC Method Parameters:
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
Gas Chromatography (GC) Techniques
Gas Chromatography (GC) is another powerful analytical technique that can be employed for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. However, due to the low volatility of the carboxylic acid, a derivatization step is typically necessary to convert the analyte into a more volatile form suitable for GC analysis.
The most common derivatization strategy for carboxylic acids is esterification, often to form methyl esters. This can be achieved by reacting the sample with a methylating agent such as diazomethane, or more commonly and safely, with methanol in the presence of an acidic catalyst like sulfuric acid or by using reagents like (trimethylsilyl)diazomethane. This process replaces the acidic proton of the carboxylic acid group with a methyl group, significantly increasing the volatility of the compound.
The derivatized sample is then introduced into the GC system. The separation is typically performed on a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. The oven temperature is programmed to start at a lower temperature and gradually increase to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase.
For detection, a Flame Ionization Detector (FID) can be used for quantitative analysis, while a Mass Spectrometer (MS) provides structural information, enabling confident identification of the analyte and its derivatives. GC-MS analysis is particularly valuable for identifying unknown impurities or degradation products.
Typical GC-MS Parameters for the Methylated Derivative:
| Parameter | Typical Value/Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Terahertz Metasurface Sensor Applications for Chemical Detection
An emerging and highly sensitive analytical technique for the detection of chemical compounds is the use of terahertz (THz) metasurface sensors. This technology leverages the unique "fingerprint" spectra of molecules in the terahertz frequency range, which correspond to low-frequency vibrational and rotational modes of the molecular structure. mdpi.comresearchgate.net While direct research on this compound using this technology is not yet prevalent, studies on structurally similar molecules like benzoic acid and 2,4-dichlorophenoxyacetic acid demonstrate its significant potential. mdpi.comnih.gov
A terahertz metasurface sensor typically consists of a substrate with a periodic array of micro-resonators. mdpi.com When a sample of the target analyte is placed on the sensor, its interaction with the terahertz radiation is enhanced at the resonant frequencies of the metasurface. mdpi.comresearchgate.net This results in a measurable shift in the resonant frequency or a change in the transmission amplitude, which can be correlated to the concentration of the analyte. mdpi.com
For a compound like this compound, a specific absorption peak in the terahertz region would be identified through theoretical simulations (e.g., using density functional theory) and experimental measurements. nih.gov A metasurface sensor could then be designed with a resonance dip that aligns with this characteristic frequency. mdpi.com This tailored approach significantly enhances the sensitivity and selectivity of the detection method. mdpi.comresearchgate.net
The high sensitivity of terahertz metasurface sensors makes them suitable for detecting trace amounts of substances, which is critical in fields like environmental monitoring and food safety. mdpi.com The technique is also fast and non-destructive. mdpi.com Future research could focus on developing a dedicated terahertz metasurface sensor for the rapid and accurate detection of this compound and its derivatives in various samples.
Key Advantages of Terahertz Metasurface Sensors:
| Feature | Description |
| High Sensitivity | Capable of detecting trace amounts of substances. mdpi.com |
| High Selectivity | Utilizes the unique terahertz fingerprint of the target molecule. mdpi.comnih.gov |
| Rapid Analysis | Provides near real-time detection. mdpi.com |
| Non-destructive | Does not alter the chemical composition of the sample. mdpi.com |
Environmental Chemistry Research and Chemical Fate Studies
The environmental fate of this compound is a critical area of research to understand its persistence, mobility, and potential impact on ecosystems. While direct studies on this specific compound are limited, its chemical structure, which combines features of chlorophenoxy herbicides and benzoic acid derivatives, allows for predictions of its likely environmental behavior based on research on related compounds.
Biodegradation is expected to be a primary pathway for the removal of this compound from the environment. The degradation would likely involve the cleavage of the ether bond, leading to the formation of 3-chlorophenol (B135607) and a benzoic acid derivative. These intermediates would then be further degraded by soil microorganisms. The persistence of chlorophenoxy herbicides in the soil can vary, with half-lives ranging from a few days to several weeks, depending on environmental conditions such as soil type, temperature, moisture, and microbial activity. who.int
The mobility of this compound in soil will be influenced by its sorption to soil particles. The carboxylic acid group suggests that the compound's sorption will be pH-dependent. At environmental pH values, the carboxylic acid will be deprotonated, resulting in an anionic form that is generally more mobile in soil. However, the presence of the chlorophenoxy group can increase its affinity for soil organic matter, which could reduce its leaching potential.
Abiotic degradation processes such as photolysis and hydrolysis may also contribute to the breakdown of this compound in the environment. The aromatic rings and the ether linkage could be susceptible to photochemical degradation in the presence of sunlight. Hydrolysis of the ether bond is also a possibility, although this process is generally slow for this type of compound under typical environmental conditions.
Future Research Directions and Emerging Trends for 3 3 Chlorophenoxy Methyl Benzoic Acid
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
| AI/ML Application | Description | Potential Impact on 3-[(3-Chlorophenoxy)methyl]benzoic acid Research |
| Predictive Modeling (QSAR) | Using algorithms to predict the biological activity of virtual compounds based on their chemical structure. | Rapid identification of promising derivatives with enhanced therapeutic potential. |
| De Novo Drug Design | Generating entirely new molecular structures with desired properties using generative AI models. | Creation of novel compounds structurally related to the parent molecule but with unique functionalities. |
| Retrosynthesis Prediction | AI algorithms that propose step-by-step pathways to synthesize a target molecule. | Optimization of synthesis, leading to higher yields and reduced costs. |
| Reaction Outcome Prediction | ML models that predict the success and yield of a chemical reaction under specific conditions. | Minimizing failed experiments and accelerating the synthesis of new analogues. |
Advancements in High-Throughput Screening for Chemical Reactivity
High-Throughput Screening (HTS) is a powerful technology that enables the rapid testing of thousands of chemical compounds. nih.gov While traditionally used for assessing biological activity, advancements in HTS are increasingly being applied to explore chemical reactivity. nih.gov For this compound, HTS can be employed to rapidly map its reactivity profile, discover new reactions, and optimize conditions for derivatization.
By using automated, miniaturized reaction setups, researchers can screen the reactivity of this compound against a large array of reactants, catalysts, and solvents simultaneously. This approach can quickly identify conditions for reactions such as amidation of the carboxylic acid group, electrophilic substitution on the aromatic rings, or cleavage of the ether linkage. The data generated from these screens can reveal novel synthetic pathways to a diverse library of derivatives.
Furthermore, HTS can be coupled with advanced analytical techniques like mass spectrometry to provide real-time data on reaction outcomes. This combination allows for the efficient identification of successful reactions and the characterization of new products, accelerating the discovery of new chemical entities based on the this compound scaffold. nih.gov
Development of Sustainable and Green Chemistry Synthetic Routes
The principles of green chemistry are becoming increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve safety. chemistryjournals.net Future research on this compound will undoubtedly focus on developing synthetic routes that are more sustainable and eco-friendly. jddhs.com
Key areas of focus include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.com
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comnih.gov
Renewable Feedstocks: Investigating the use of raw materials derived from renewable sources to decrease reliance on petrochemicals. rsc.org
Catalysis: Utilizing highly efficient and selective catalysts, including biocatalysts like enzymes, to drive reactions under milder conditions and reduce the need for hazardous reagents. nih.govresearchgate.net
For example, a greener synthesis of this compound could involve a catalytic process that avoids harsh reagents and minimizes the production of byproducts. nih.gov Such advancements not only benefit the environment but can also lead to more cost-effective and safer manufacturing processes. researchgate.net
| Green Chemistry Principle | Application to Synthesis of this compound |
| Waste Prevention | Designing a synthesis with fewer steps and higher yields to reduce byproduct formation. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or bio-based solvents. |
| Design for Energy Efficiency | Using microwave-assisted synthesis to shorten reaction times and lower energy input. |
| Use of Renewable Feedstocks | Exploring bio-based precursors for the benzoic acid and chlorophenol moieties. rsc.org |
| Catalysis | Employing reusable solid catalysts or enzymes to replace stoichiometric reagents. |
Exploration of Stereoselective Synthetic Approaches for Chiral Analogues
While this compound is an achiral molecule, the introduction of chiral centers into its structure could lead to analogues with significantly different and potentially enhanced biological activities. Stereoselective synthesis, which is the ability to produce a specific stereoisomer of a chiral molecule, is a cornerstone of modern medicinal chemistry. osti.gov
Future research could focus on creating chiral derivatives of this compound by introducing substituents or modifying the core structure. For example, adding a chiral side chain to one of the aromatic rings or creating a chiral center on the methylene (B1212753) bridge would result in enantiomers. It is well-established that different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles.
Developing stereoselective synthetic routes to these chiral analogues would be a key objective. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymes to control the three-dimensional arrangement of atoms during the synthesis. osti.gov The ability to selectively synthesize and test individual stereoisomers would allow for a more precise understanding of the structure-activity relationship and could lead to the development of more potent and selective therapeutic agents.
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.0 ppm) and the chlorophenoxy methyl group (δ 4.5–5.0 ppm). Coupling patterns distinguish para/meta substituents .
- High-Resolution MS : Confirm molecular ion ([M+H]+) and fragmentation pathways (e.g., loss of COOH or Cl groups) .
Example : In analogous compounds like 3-(Amino(cyclopropyl)methyl)benzoic acid, acetamide derivatives (via acetic anhydride) simplify spectral interpretation by shifting NH2 signals .
What strategies mitigate low yields in the amination of chlorinated benzoic acid intermediates?
Advanced Research Question
Amination of chlorinated precursors often faces steric hindrance or side reactions. Strategies include:
- Alkaline Conditions : Using NaOH (1–2 M) to deprotonate the amine nucleophile, enhancing reactivity toward the chlorinated site .
- Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes (e.g., 50°C for 1 h vs. 15 min under microwave) while maintaining yields >80% .
- Protecting Groups : Temporarily blocking the carboxylic acid with tert-butyl esters to prevent unwanted side reactions .
How do electronic effects of the chlorophenoxy group influence the acidity of the benzoic acid moiety?
Advanced Research Question
The electron-withdrawing Cl group increases the carboxylic acid's acidity (lower pKa) via inductive effects. Comparative studies on fluorinated analogs (e.g., 3-Fluoro-4-methylphenyl benzoic acid) show pKa differences of ~0.5–1.0 units, measurable via potentiometric titration . Computational modeling (DFT) can predict substituent effects on electron density distribution .
How can researchers address contradictory bioactivity data for chlorophenoxy-substituted benzoic acids?
Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Solubility Variability : Use DMSO-d6 for NMR-based solubility profiling to optimize assay conditions .
- Impurity Interference : HPLC-MS (C18 columns, 0.1% formic acid mobile phase) identifies byproducts like hydrolyzed esters or oxidized side chains .
- Structural Analog Comparison : Test derivatives (e.g., 3-[(4-Methylbenzyl)oxy]benzoic acid) to isolate substituent-specific effects .
What are the best practices for designing derivatives of this compound with enhanced pharmacokinetic properties?
Advanced Research Question
- Lipophilicity Optimization : Introduce trifluoromethyl or methoxy groups to modulate logP values (target range: 2–4) .
- Metabolic Stability : Replace labile esters (e.g., methyl esters) with tert-butyl or acetyl-protected analogs to resist hepatic hydrolysis .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to target proteins (e.g., HIV-1 gp41 in fusion inhibitors) .
How can researchers validate the environmental stability of chlorophenoxy-substituted benzoic acids?
Basic Research Question
- Photodegradation Studies : Expose compounds to UV light (λ = 254 nm) and monitor degradation via LC-MS. Chlorinated analogs typically show half-lives <24 hours due to C-Cl bond cleavage .
- Hydrolysis Testing : Assess stability in buffers (pH 2–10) at 37°C. Carboxylic acids are prone to decarboxylation at high pH (>8) .
What analytical techniques differentiate polymorphic forms of this compound?
Advanced Research Question
- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases. Sharp peaks at 2θ = 15–25° indicate high crystallinity .
- DSC : Detect melting point variations (>5°C differences) between polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
